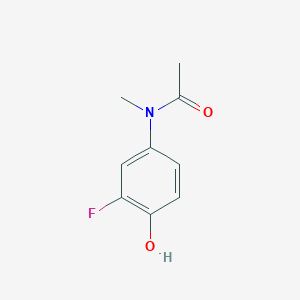![molecular formula C8H12Br2O2 B12613331 8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane CAS No. 651036-14-5](/img/structure/B12613331.png)
8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane: is a bicyclic organic compound characterized by the presence of two bromine atoms, an ethyl group, and a dioxabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane typically involves the dibromocyclopropanation of 2-substituted 1,3-dioxacyclohept-5-enes. This reaction can be activated ultrasonically to shorten the reaction time and improve yields . The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring purity, and implementing safety measures for handling bromine reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace bromine atoms with iodine.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed:
Substitution Products: Compounds with different halogen atoms or other functional groups replacing the bromine atoms.
Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or ketones.
Reduction Products: Compounds with lower oxidation states, such as alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane involves its interaction with molecular targets through its bromine atoms and dioxabicyclo structure. The bromine atoms can participate in electrophilic substitution reactions, while the dioxabicyclo structure can interact with various biological molecules. The pathways involved include the formation of covalent bonds with target molecules and the modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
- 8,8-Dichloro-4-ethyl-3,5-dioxabicyclo[5.1.0]octane
- 8,8-Dibromo-4-methyl-3,5-dioxabicyclo[5.1.0]octane
- 8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane isomer
Comparison: this compound is unique due to its specific substitution pattern and the presence of an ethyl group. Compared to its dichloro analog, the dibromo compound exhibits different reactivity and physical properties. The presence of bromine atoms makes it more reactive in substitution reactions compared to its chloro counterpart .
Eigenschaften
CAS-Nummer |
651036-14-5 |
|---|---|
Molekularformel |
C8H12Br2O2 |
Molekulargewicht |
299.99 g/mol |
IUPAC-Name |
8,8-dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H12Br2O2/c1-2-7-11-3-5-6(4-12-7)8(5,9)10/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
UZYKXOSDGROFGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1OCC2C(C2(Br)Br)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one](/img/structure/B12613249.png)
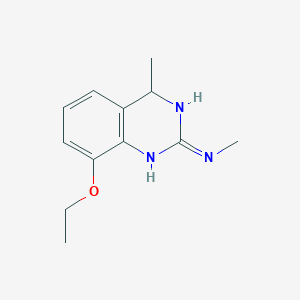
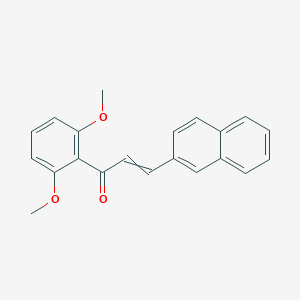
![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)
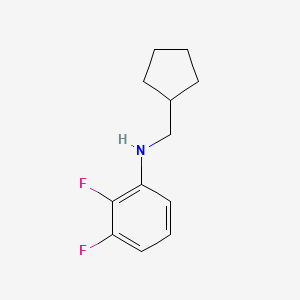
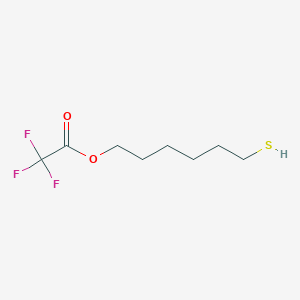
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)


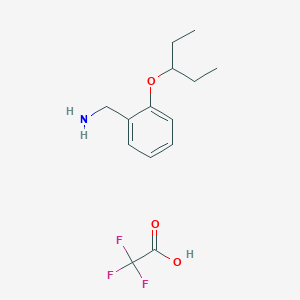
![1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12613320.png)
![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)

